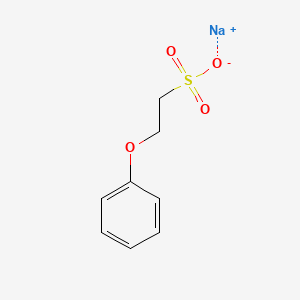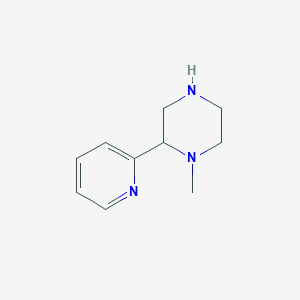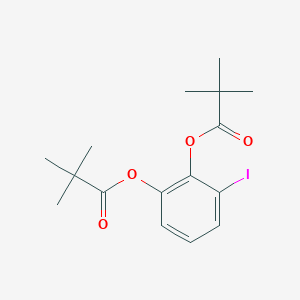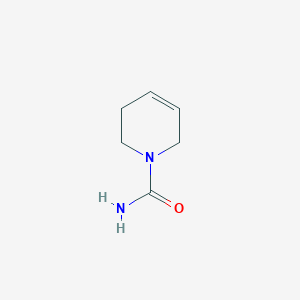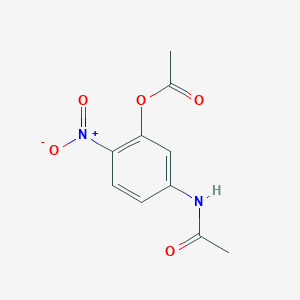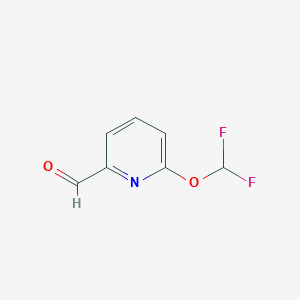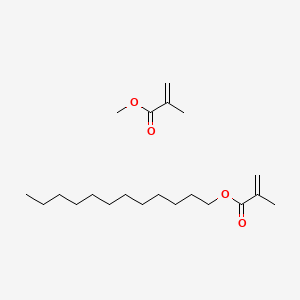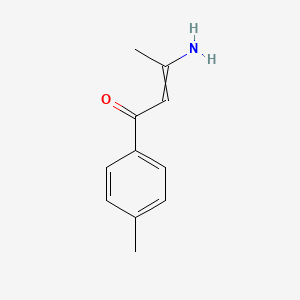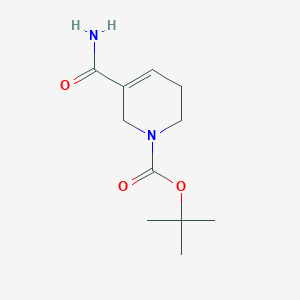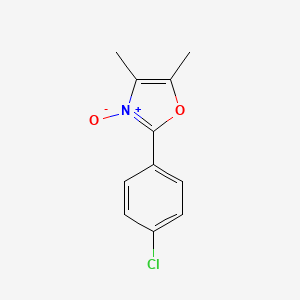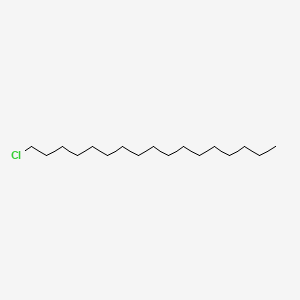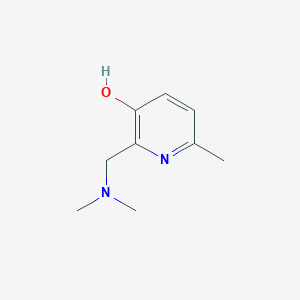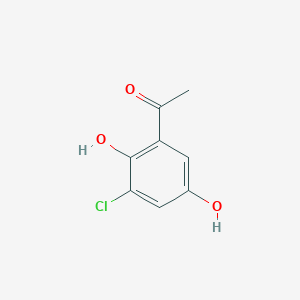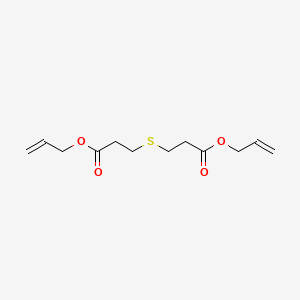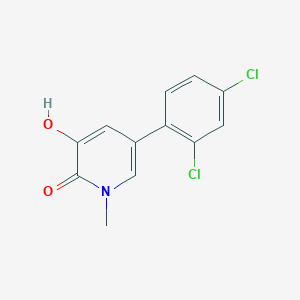
5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one
描述
5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one is a chemical compound with a unique structure that combines a pyridinone core with a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one typically involves the reaction of 2,4-dichlorophenylhydrazine with a suitable pyridinone precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired product through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridinone derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Formation of 5-(2,4-dichloro-phenyl)-3-oxo-1-methyl-1H-pyridin-2-one.
Reduction: Formation of 5-(2,4-dichloro-phenyl)-3-hydroxy-1-methyl-1,2-dihydro-1H-pyridin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and physiological responses .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the pyridinone core.
3-Hydroxy-1-methyl-1H-pyridin-2-one: Contains the pyridinone core but lacks the dichlorophenyl group
Uniqueness
5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one is unique due to the combination of the dichlorophenyl group and the pyridinone core, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components .
属性
分子式 |
C12H9Cl2NO2 |
|---|---|
分子量 |
270.11 g/mol |
IUPAC 名称 |
5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H9Cl2NO2/c1-15-6-7(4-11(16)12(15)17)9-3-2-8(13)5-10(9)14/h2-6,16H,1H3 |
InChI 键 |
KAISMEMTXUENFG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=C(C1=O)O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
